methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate
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Overview
Description
methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a pyridazine ring, and a furan carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole and pyridazine intermediates, followed by their coupling through a sulfanylmethyl linkage. The final step involves esterification to form the furan-2-carboxylate ester. Reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or other heteroatoms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyridazine moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
(6-Methyl-1,3-benzodioxol-5-yl)acetic acid: This compound also contains the benzodioxole group and is used in various chemical syntheses.
Uniqueness
methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzodioxole and pyridazine rings, along with the furan carboxylate ester, makes it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-22-18(21)15-6-3-12(25-15)9-26-17-7-4-13(19-20-17)11-2-5-14-16(8-11)24-10-23-14/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLPEQZZBLEZHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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